

An In-depth Technical Guide to 4-Methylcyclopentene: Physicochemical Properties and Reactivity

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Compound of Interest

Compound Name: 4-Methylcyclopentene

Cat. No.: B168065

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Introduction

4-Methylcyclopentene, a cyclic olefin, is a valuable building block in organic synthesis and holds significance in various research and development sectors, including the synthesis of novel pharmaceutical compounds and specialty chemicals. Its unique structural features, including a strained five-membered ring and a trisubstituted double bond, impart distinct physical and chemical properties that are crucial for its application in complex molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-methylcyclopentene**, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity.

Physicochemical Properties

The physical and chemical properties of **4-methylcyclopentene** are summarized in the tables below, providing a consolidated reference for laboratory applications.

Table 1: General and Physical Properties of 4-Methylcyclopentene

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀	[1]
Molecular Weight	82.14 g/mol	[1]
CAS Number	1759-81-5	[1][2]
IUPAC Name	4-methylcyclopentene	[1]
Synonyms	1-Methyl-3-cyclopentene	[1][2]
Appearance	Colorless liquid	
Density	0.7630 g/cm ³	
Boiling Point	65.15 °C	
Melting Point	-160.85 °C	
Refractive Index	1.4184	

Table 2: Spectroscopic Data Summary for 4-Methylcyclopentene

Spectroscopic Technique	Key Data Points	Source(s)
¹ H NMR	See Figure 1 and detailed analysis below.	[3][4]
¹³ C NMR	See Figure 2 and detailed analysis below.	[1]
FT-IR	See Figure 3 and detailed analysis below.	[1]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 82. Key Fragments: m/z 67, 41.	[1][2]

Synthesis and Purification

A common and effective method for the synthesis of **4-methylcyclopentene** is the acid-catalyzed dehydration of 3-methylcyclopentanol.[5] The resulting alkene mixture, which may

contain isomers such as 3-methylcyclopentene and 1-methylcyclopentene, can be purified by fractional distillation to isolate the desired **4-methylcyclopentene**.

Experimental Protocol: Synthesis via Dehydration of 3-Methylcyclopentanol

- **Reaction Setup:** In a round-bottom flask equipped with a fractional distillation apparatus, place 3-methylcyclopentanol and a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
- **Dehydration:** Gently heat the mixture. The alcohol will protonate and subsequently lose a molecule of water to form a carbocation intermediate.
- **Alkene Formation:** The carbocation will then eliminate a proton to form a mixture of alkenes, including **4-methylcyclopentene**, 3-methylcyclopentene, and 1-methylcyclopentene.
- **Distillation:** The lower-boiling alkenes will distill out of the reaction mixture as they are formed.

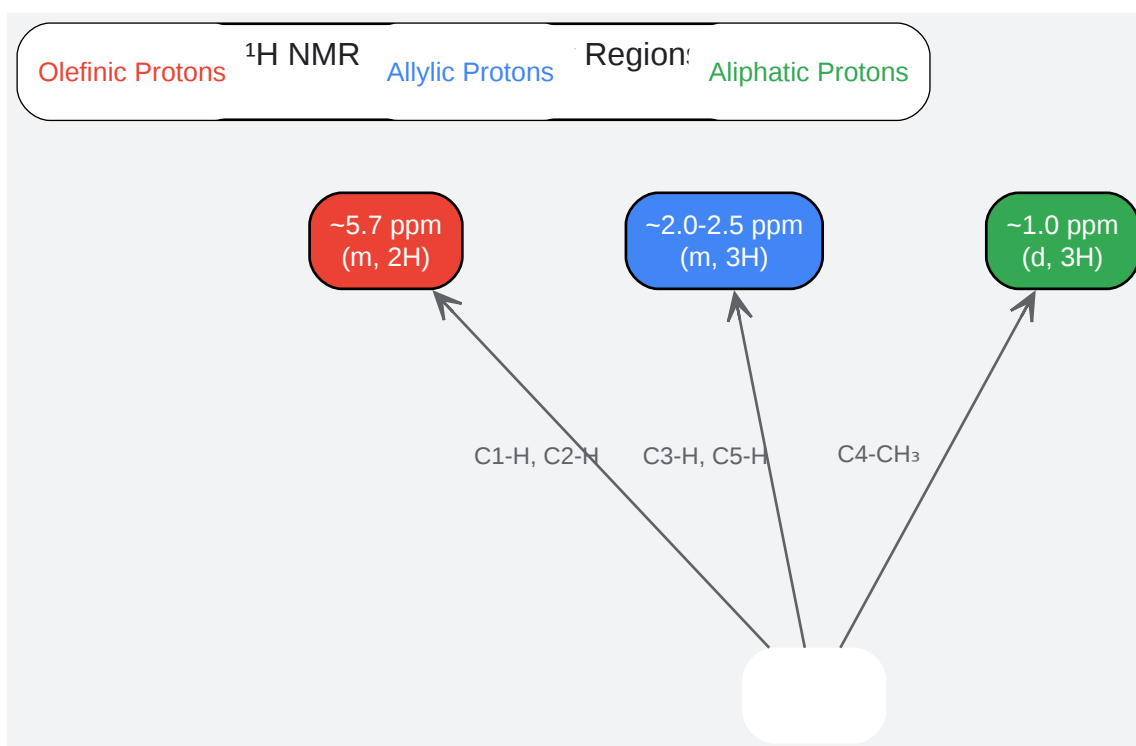
Experimental Protocol: Purification by Fractional Distillation

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation of the isomeric alkenes based on their boiling point differences.^[6]
- **Distillation Process:** Carefully heat the crude alkene mixture. The component with the lowest boiling point will vaporize first, rise through the column, condense, and be collected as the first fraction.
- **Fraction Collection:** Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of **4-methylcyclopentene** (approximately 65 °C).
- **Characterization:** Confirm the purity of the collected fraction using gas chromatography (GC) and spectroscopic methods.

Spectroscopic Analysis

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-methylcyclopentene** provides characteristic signals that can be used for its identification.



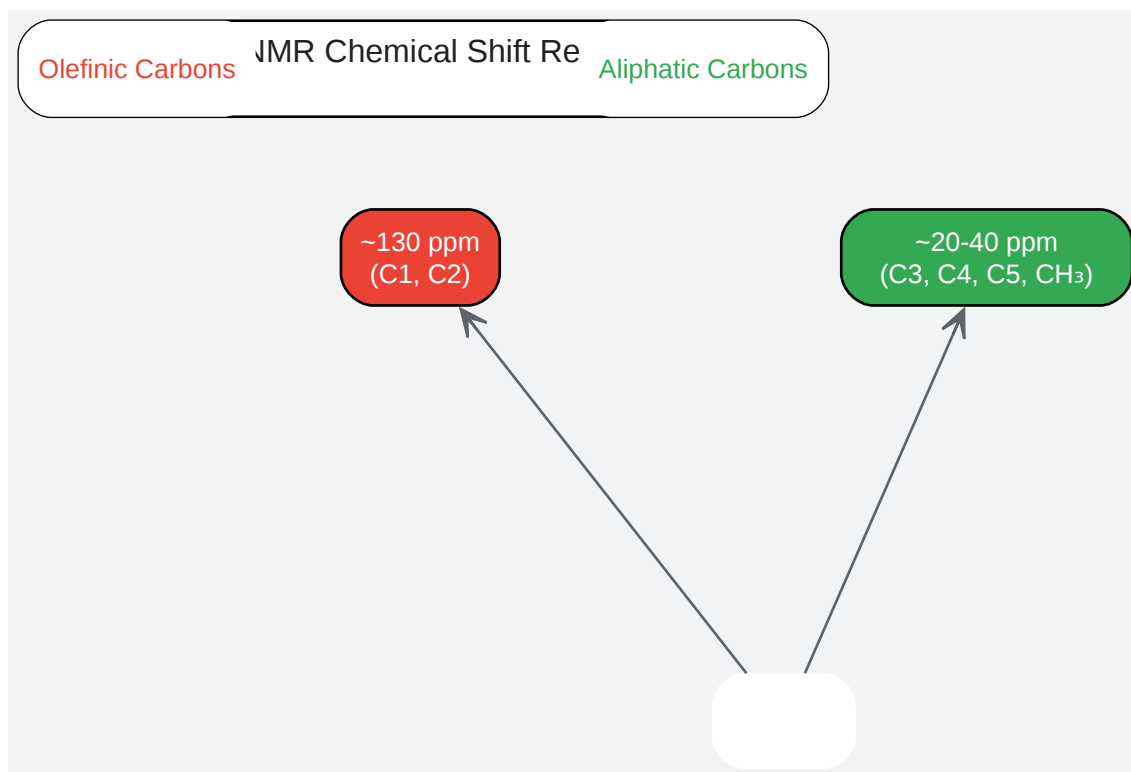
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Figure 1: Predicted ^1H NMR chemical shifts for **4-methylcyclopentene**.

- **Olefinic Protons:** The two protons on the double bond (C1-H and C2-H) are expected to appear as a multiplet around 5.7 ppm.
- **Allylic Protons:** The protons on the carbons adjacent to the double bond (C3-H and C5-H) and the methine proton at the 4-position will likely appear as a complex multiplet in the range of 2.0-2.5 ppm.
- **Methyl Protons:** The three protons of the methyl group will appear as a doublet around 1.0 ppm, split by the adjacent methine proton.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.



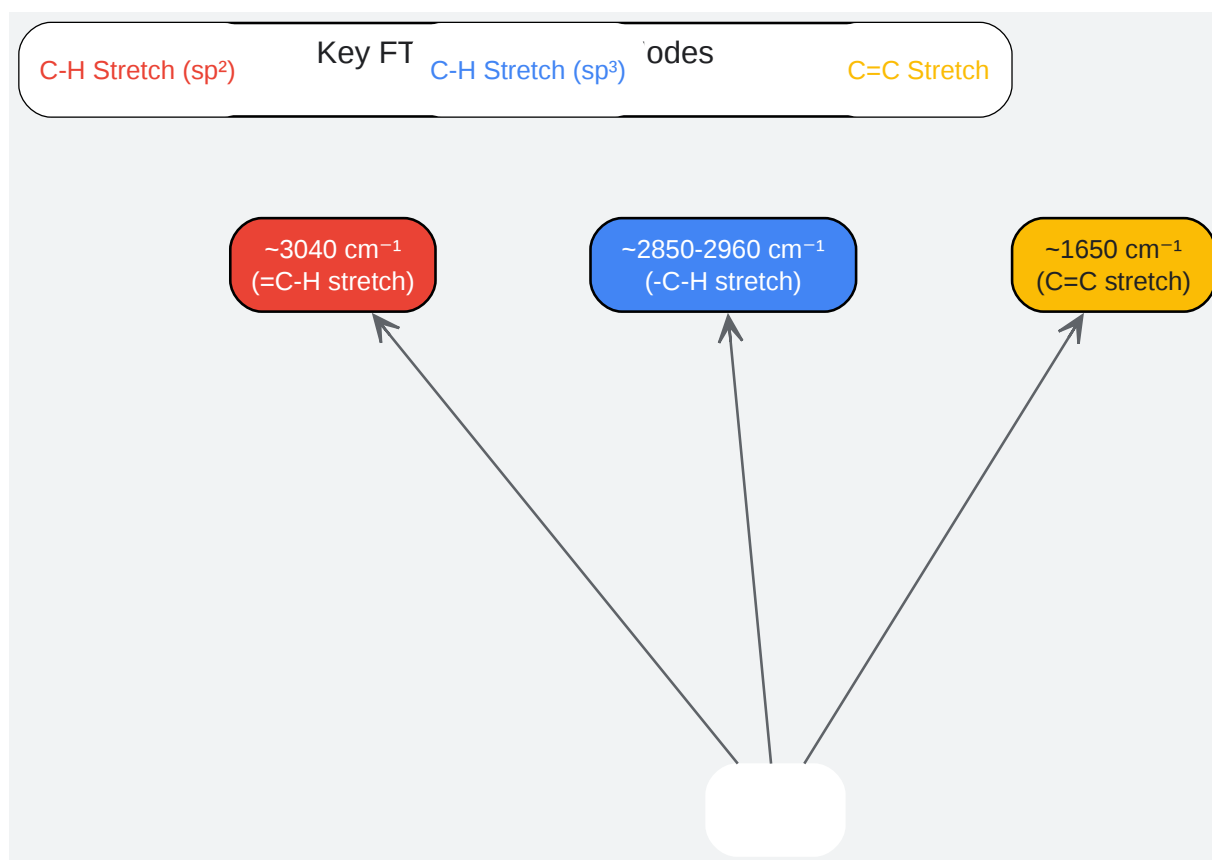
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Figure 2: Predicted ^{13}C NMR chemical shifts for **4-methylcyclopentene**.

- Olefinic Carbons: The two sp^2 hybridized carbons of the double bond (C1 and C2) will resonate downfield, typically in the region of 120-140 ppm.
- Aliphatic Carbons: The sp^3 hybridized carbons of the ring (C3, C4, and C5) and the methyl carbon will appear upfield, generally in the 20-40 ppm range.

FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups and bond types.



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Figure 3: Characteristic FT-IR absorption frequencies for **4-methylcyclopentene**.

- **=C-H Stretch:** A peak around 3040 cm^{-1} is characteristic of the C-H stretching vibration of the sp^2 hybridized carbons in the double bond.
- **-C-H Stretch:** Strong absorptions in the region of $2850\text{-}2960 \text{ cm}^{-1}$ are due to the C-H stretching vibrations of the sp^3 hybridized carbons.
- **C=C Stretch:** A medium intensity peak around 1650 cm^{-1} corresponds to the C=C stretching vibration of the double bond.

Mass Spectrometry

The mass spectrum of **4-methylcyclopentene** shows a molecular ion peak at m/z 82, corresponding to its molecular weight.^{[1][2]} A prominent fragment is observed at m/z 67, which

results from the loss of a methyl radical ($\text{CH}_3\bullet$), a characteristic fragmentation for methyl-substituted cycloalkenes.

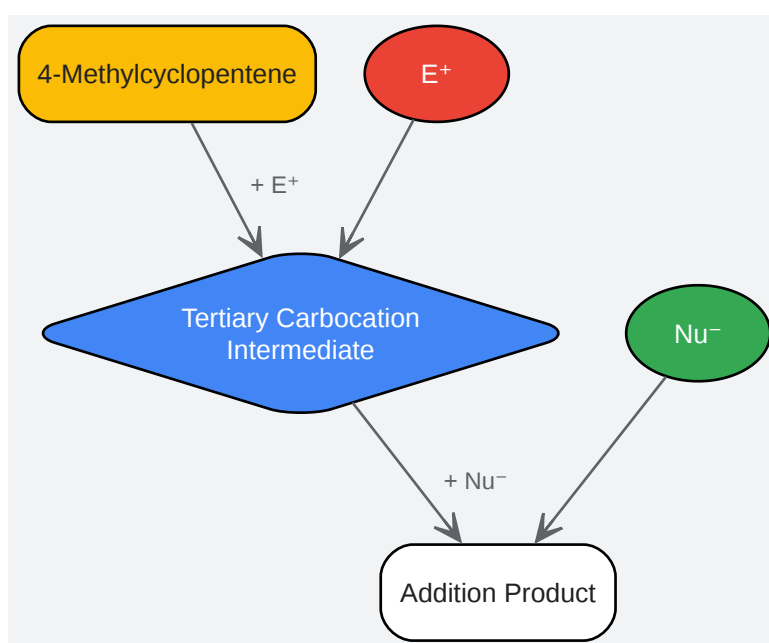
Chemical Reactivity

The chemical reactivity of **4-methylcyclopentene** is primarily dictated by the presence of the carbon-carbon double bond, which readily undergoes electrophilic addition and cycloaddition reactions.

Electrophilic Addition Reactions

4-Methylcyclopentene reacts with various electrophiles in a manner consistent with Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate.

- Hydration: Acid-catalyzed hydration of **4-methylcyclopentene** yields 1-methylcyclopentanol as the major product.[7]
- Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a tertiary carbocation intermediate to give the corresponding 1-halo-1-methylcyclopentane.
- Oxymercuration-Demercuration: This reaction also follows Markovnikov's rule to produce 1-methylcyclopentanol, but without carbocation rearrangement.



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Figure 4: General mechanism of electrophilic addition to **4-methylcyclopentene**.

Cycloaddition Reactions

As an alkene, **4-methylcyclopentene** can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, providing routes to complex polycyclic systems.[8][9] The stereochemistry of these reactions is often highly controlled, making them powerful tools in stereoselective synthesis.

Oxidation Reactions

The double bond of **4-methylcyclopentene** is susceptible to oxidation by various reagents.

- Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields 4-methyl-1,2-epoxycyclopentane.
- Ozonolysis: Reductive ozonolysis cleaves the double bond to form a dicarbonyl compound.
- Oxidation with Potassium Permanganate: Under cold, dilute, and basic conditions (Baeyer's test), syn-dihydroxylation occurs to form cis-1,2-dihydroxy-4-methylcyclopentane. Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bond takes place.

Conclusion

4-Methylcyclopentene is a versatile cyclic alkene with well-defined physicochemical properties and predictable reactivity. This guide provides essential data and experimental insights for its synthesis, purification, and characterization, which are fundamental for its effective utilization in research and development. A thorough understanding of its spectroscopic signatures and chemical behavior will empower scientists to leverage this valuable building block in the creation of novel and complex molecules.

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